4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide
Overview
Description
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide is a complex organic compound that features a benzamide core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Nitration and Reduction: The benzene ring is nitrated and then reduced to form an amine.
Acylation: The amine is acylated to form the benzamide.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted benzamide with N-(1-phenylethyl)amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chlorobenzyl)amino]-N-(1-phenylethyl)benzamide
- 4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide
- 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide
Uniqueness
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide is unique due to the combination of its substituents, which confer specific chemical properties and biological activities. The presence of both the 2-chlorobenzyl and methylsulfonyl groups, along with the N-(1-phenylethyl) moiety, makes it distinct from other similar compounds.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17(18-8-4-3-5-9-18)25-23(27)19-12-14-21(15-13-19)26(30(2,28)29)16-20-10-6-7-11-22(20)24/h3-15,17H,16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFNNSSXPVARLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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